cis-Stilben-4-ol
CAS No.:
Cat. No.: VC1828768
Molecular Formula: C14H12O
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H12O |
---|---|
Molecular Weight | 196.24 g/mol |
IUPAC Name | 4-[(Z)-2-phenylethenyl]phenol |
Standard InChI | InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6- |
Standard InChI Key | QVLMUEOXQBUPAH-SREVYHEPSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)O |
Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structure
cis-Stilben-4-ol, also known as 4-[(Z)-2-phenylethenyl]phenol, is an organic compound characterized by a hydroxyl group at the para position of one phenyl ring and a cis configuration around the central ethylene bridge. It derives from cis-stilbene with a hydroxyl substitution .
Property | Value |
---|---|
IUPAC Name | 4-[(Z)-2-phenylethenyl]phenol |
Molecular Formula | C₁₄H₁₂O |
Molecular Weight | 196.24 g/mol |
CAS Number | (Not specified in sources) |
Standard InChI | InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6- |
Standard InChIKey | QVLMUEOXQBUPAH-SREVYHEPSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)O |
PubChem Compound ID | 9548678 |
The cis configuration around the central double bond creates a bent molecular geometry where the two phenyl rings are positioned on the same side of the ethylene bridge, resulting in distinct chemical and physical properties compared to its trans isomer .
Physical and Spectroscopic Properties
cis-Stilben-4-ol exhibits characteristic physical and spectroscopic properties that reflect its molecular structure:
Optical Properties
The compound features absorption peaks in the ultraviolet-visible spectrum primarily due to π → π* transitions generated by the conjugation between the benzene rings and the central C=C bond . Based on research on related stilbene compounds, cis-stilbenes typically show:
Structural Stability
Research on stilbene compounds indicates that cis-Stilben-4-ol, like other cis-stilbenes, is less thermodynamically stable than its trans counterpart . This relative instability contributes to its propensity to undergo photoisomerization to the trans isomer under appropriate conditions.
Comparison with trans-Stilben-4-ol
A comparative analysis of cis-Stilben-4-ol and trans-Stilben-4-ol reveals significant differences in structure, stability, and reactivity:
Property | cis-Stilben-4-ol | trans-Stilben-4-ol |
---|---|---|
IUPAC Name | 4-[(Z)-2-phenylethenyl]phenol | 4-[(E)-2-phenylethenyl]phenol |
InChIKey | QVLMUEOXQBUPAH-SREVYHEPSA-N | QVLMUEOXQBUPAH-VOTSOKGWSA-N |
Configuration | Z (cis) | E (trans) |
Stability | Less thermodynamically stable | More thermodynamically stable |
UV-Vis Absorption | ~276-280 nm (estimated) | Typically longer wavelength than cis isomer |
Fluorescence | Weaker | Stronger |
Behavior Under Pressure | More susceptible to structural changes | More structurally stable |
Photoisomerization | Readily converts to trans isomer | Less readily converts to cis isomer |
These differences highlight the significant impact of geometric isomerism on the physical and chemical properties of stilbene derivatives .
Chemical Reactivity and Transformations
Photoisomerization
One of the most characteristic reactions of cis-Stilben-4-ol is photoisomerization to its trans isomer. This process occurs upon exposure to appropriate wavelengths of light and involves rotation around the central C=C bond :
Research indicates that this photoisomerization process is a key factor in the compound's photochemical behavior and applications .
Photoaddition Reactions
Studies on stilbene photochemistry reveal that cis-stilbenes, including derivatives like cis-Stilben-4-ol, can undergo photoaddition reactions in protic solvents such as methanol :
Reaction | Description |
---|---|
Methanol Photoaddition | Forms α-methoxybibenzyl derivatives |
Mechanism | Proceeds through torsional relaxation to twisted singlet excited state |
Competing Process | Occurs in competition with cis-trans photoisomerization |
Key Intermediate | Common "phantom singlet state" with zwitterionic character |
This reactivity pattern demonstrates the compound's potential in photochemical synthesis applications .
Behavior Under High Pressure
Research on stilbene compounds under high pressure conditions reveals distinctive behavior for cis-stilbenes compared to their trans counterparts :
Pressure Range | Observed Effects |
---|---|
0-2.0 GPa | Limited spectral changes |
2.0-9.0 GPa | Enhanced π-π stacking interaction and red shift in spectral peaks |
9.0-16.0 GPa | Maximum spectral peak intensity variation |
>16.0 GPa | Peak broadening and splitting, potential polymerization |
21.8 GPa | Band gap reduction from 3.2 eV to 1.9 eV |
These observations suggest that cis-Stilben-4-ol, like other cis-stilbenes, would be more susceptible to pressure-induced structural changes than its trans isomer .
Synthetic Approach | Description |
---|---|
Wittig Reaction | Using 4-hydroxybenzaldehyde and appropriate phosphonium ylides with conditions favoring cis selectivity |
Heck Coupling | Palladium-catalyzed coupling of 4-hydroxystyrene with appropriate aryl halides |
Selective Reduction | Partial reduction of 4-hydroxydiphenylacetylene |
Photoisomerization Control | Controlled photoisomerization from trans-stilben-4-ol under specific conditions |
The challenge in synthesizing cis-stilbenes often lies in controlling stereoselectivity, as the trans isomer is typically the thermodynamically favored product .
Research Applications
cis-Stilben-4-ol and related compounds have several potential applications in research and technology:
Photochemical Studies
The compound serves as a valuable model for studying fundamental photochemical processes :
Application Area | Relevance |
---|---|
Photoisomerization Mechanisms | Model compound for studying Z/E isomerization pathways |
Excited State Dynamics | Investigation of singlet excited state intermediates |
Quantum Yield Determinations | Comparative studies of photochemical efficiency |
Theoretical Chemistry | Validation of computational methods for modeling excited states |
Materials Science Applications
Based on the properties of stilbene derivatives, potential applications include:
Application | Potential Role |
---|---|
Photochromic Materials | Light-responsive component in smart materials |
Molecular Switches | Bistable element in molecular devices |
Fluorescent Probes | Environmental sensing applications |
Optoelectronic Devices | Component in light-emitting or light-detecting systems |
High-Pressure Studies
The distinctive behavior of cis-stilbenes under high pressure conditions makes compounds like cis-Stilben-4-ol valuable in high-pressure chemistry research :
Research Area | Relevance |
---|---|
Pressure-Induced Polymerization | Model for studying pressure effects on unsaturated systems |
Spectroscopic Changes | Investigation of band gap modulation under pressure |
Structure-Property Relationships | Understanding pressure effects on molecular conformation |
Materials Development | Design of pressure-responsive materials |
Potential Activity | Basis in Related Compounds |
---|---|
Antioxidant Properties | Phenolic hydroxyl group capable of radical scavenging |
Anti-inflammatory Effects | Structural similarity to bioactive stilbenes like resveratrol |
Anticancer Potential | Many stilbene derivatives show antiproliferative activities |
Antimicrobial Activity | Some hydroxylated stilbenes exhibit antimicrobial properties |
The hydroxyl group at the para position potentially contributes to these activities through hydrogen bonding and radical scavenging mechanisms.
Future Research Directions
Several promising research directions emerge from the current understanding of cis-Stilben-4-ol:
Research Area | Potential Focus |
---|---|
Synthetic Methodology | Development of stereoselective synthetic routes |
Biological Activity Profiling | Systematic evaluation of pharmacological properties |
Photophysical Characterization | Comprehensive spectroscopic analysis |
Structure-Function Relationships | Comparative studies with structural analogs |
Materials Applications | Exploration of photochromic and optoelectronic properties |
Further research could particularly focus on exploiting the compound's photochemical properties and potential biological activities.
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